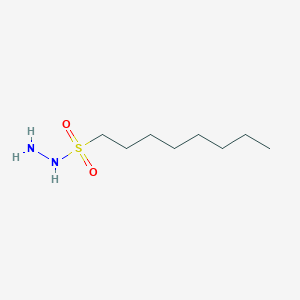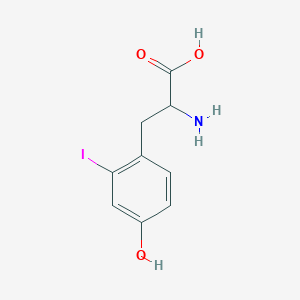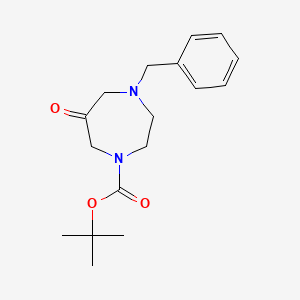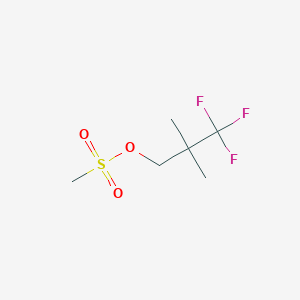
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is an organofluorine compound characterized by the presence of trifluoromethyl and methanesulfonate groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate typically involves the reaction of 3,3,3-Trifluoro-2,2-dimethylpropanol with methanesulfonyl chloride in the presence of a base such as pyridine or triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the methanesulfonyl chloride. The general reaction scheme is as follows:
3,3,3-Trifluoro-2,2-dimethylpropanol+Methanesulfonyl chloride→3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate+HCl
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The methanesulfonate group is a good leaving group, making the compound susceptible to nucleophilic substitution reactions.
Reduction: The trifluoromethyl group can be reduced under specific conditions to yield different products.
Oxidation: The compound can undergo oxidation reactions, particularly at the methanesulfonate group.
Common Reagents and Conditions
Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Major Products
Nucleophilic Substitution: Products depend on the nucleophile used, resulting in compounds such as amines, ethers, or thioethers.
Reduction: Products include partially or fully reduced derivatives of the original compound.
Oxidation: Products include sulfonic acids or other oxidized derivatives.
Scientific Research Applications
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate has diverse applications in scientific research:
Biology: Employed in the modification of biomolecules for studying protein-ligand interactions.
Medicine: Investigated for potential use in drug development due to its unique chemical properties.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate involves its reactivity as an electrophile due to the presence of the methanesulfonate group. This makes it a suitable candidate for nucleophilic substitution reactions. The trifluoromethyl group imparts stability and lipophilicity, influencing the compound’s interactions with molecular targets and pathways.
Comparison with Similar Compounds
Similar Compounds
- 3,3,3-Trifluoro-2,2-dimethylpropionic acid
- 3,3,3-Trifluoro-2,2-dimethylpropanol
- 3,3,3-Trifluoropropionic acid
Uniqueness
3,3,3-Trifluoro-2,2-dimethylpropyl methanesulfonate is unique due to the combination of the trifluoromethyl and methanesulfonate groups, which confer distinct reactivity and stability. This makes it particularly valuable in synthetic chemistry and various applications where these properties are advantageous.
Properties
Molecular Formula |
C6H11F3O3S |
|---|---|
Molecular Weight |
220.21 g/mol |
IUPAC Name |
(3,3,3-trifluoro-2,2-dimethylpropyl) methanesulfonate |
InChI |
InChI=1S/C6H11F3O3S/c1-5(2,6(7,8)9)4-12-13(3,10)11/h4H2,1-3H3 |
InChI Key |
DGHCDNNYPFONMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(COS(=O)(=O)C)C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(3-ethynylphenyl)methyl]-2H-indazol-6-amine](/img/structure/B13899602.png)

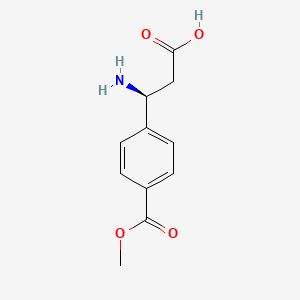
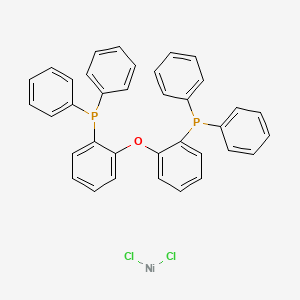
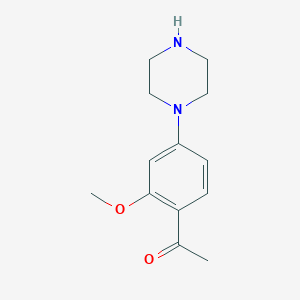
![1-(3-Chloro-5-(methoxycarbonyl)phenyl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899615.png)
![(3R)-6'-Chlorospiro[4,5-dihydro-2H-1,5-benzoxazepine-3,1'-tetralin]-7-carboxylic acid](/img/structure/B13899637.png)
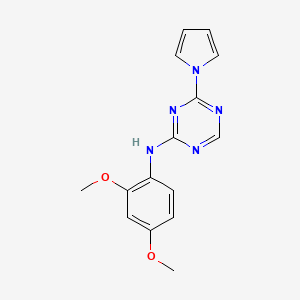
![cis-Hexahydro-pyrrolo[3,2-b]pyrrol-2-one hydrochloride](/img/structure/B13899669.png)
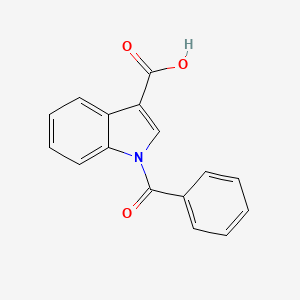
![1-(3,5-Dimethylisoxazol-4-yl)-4-methyl-2,6,7-trioxa-1-borabicyclo[2.2.2]octan-1-uide](/img/structure/B13899673.png)
